molecular formula C15H12BrNO4 B12080314 Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate

Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate

Cat. No.: B12080314
M. Wt: 350.16 g/mol
InChI Key: AVOIZEZFNPOKBG-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate is a bifunctional aromatic ester featuring a central acetate group flanked by electron-withdrawing substituents: a 4-nitrophenyl and a 4-bromophenyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C15H12BrNO4/c1-21-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(9-5-11)17(19)20/h2-9,14H,1H3

InChI Key

AVOIZEZFNPOKBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-bromophenylacetyl chloride (1.2 eq) is reacted with nitrobenzene in anhydrous dichloromethane at 0–5°C, using aluminum trichloride (1.5 eq) as a Lewis acid. The intermediate acylium ion undergoes electrophilic substitution at the para position of nitrobenzene, yielding 2-(4-nitrophenyl)-2-(4-bromophenyl)acetyl chloride. Subsequent hydrolysis with aqueous NaOH (2M, 50°C, 2 h) generates the free acid, which is esterified with methanol (5 eq) and sulfuric acid (0.1 eq) under reflux (65°C, 6 h).

Table 1: Yield Data for Classical Esterification

StepTemperature (°C)Time (h)Yield (%)
Friedel-Crafts acylation0–5368–72
Hydrolysis50289–93
Esterification65678–82

This method offers moderate yields (68–82%) but requires stringent control over electrophilic substitution regioselectivity. Side products like ortho-substituted isomers may form if nitrobenzene’s para position is blocked.

Ullmann-Type Coupling of Bromo and Nitro Precursors

Ullmann coupling provides a metal-mediated pathway to construct the diarylacetate skeleton. This method cross-couples 4-bromophenylacetic acid methyl ester with 4-nitrophenylboronic acid using a copper(I) catalyst.

Catalytic System and Mechanistic Insights

A mixture of methyl 2-(4-bromophenyl)acetate (1 eq), 4-nitrophenylboronic acid (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF is heated to 110°C for 24 h under nitrogen. The reaction proceeds via oxidative addition of the C–Br bond to Cu(I), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Table 2: Ullmann Coupling Optimization

Catalyst Loading (CuI)LigandSolventYield (%)
5 mol%1,10-PhenanthrolineDMF45
10 mol%1,10-PhenanthrolineDMF72
10 mol%DMEDADMSO58

Yields up to 72% are achievable with 10 mol% CuI and 1,10-phenanthroline, though excess boronic acid (1.5 eq) may improve conversion. Side reactions include protodeboronation of the nitrophenylboronic acid and homocoupling of aryl bromides.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-nitrophenyl group facilitates SNAr reactions with 4-bromophenylacetate enolates. This method exploits the nitro group’s meta-directing effects to achieve regioselective coupling.

Enolate Generation and Reactivity

Methyl 2-(4-bromophenyl)acetate (1 eq) is treated with LDA (2 eq) in THF at −78°C to form the enolate, which reacts with 1-fluoro-4-nitrobenzene (1.2 eq) at −40°C. The nitro group activates the aryl fluoride toward nucleophilic attack, while the bromine remains inert under these conditions.

Table 3: SNAr Reaction Parameters

BaseTemperature (°C)Time (h)Yield (%)
LDA−78 to −40465
NaHMDS−78 to −40658
KOtBu−40842

The LDA-mediated route affords 65% yield, but competing ketone formation via over-addition limits scalability.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables coupling of methyl 2-(4-bromophenyl)acetate with 4-nitrophenylzinc reagents under mild conditions.

Suzuki-Miyaura and Negishi Variants

In a Negishi-type protocol, methyl 2-(4-bromophenyl)acetate (1 eq) reacts with 4-nitrophenylzinc chloride (1.5 eq) in the presence of Pd(PPh3)4 (5 mol%) and AsPh3 (10 mol%) in THF at 60°C. The reaction achieves 85% yield with minimal protodehalogenation.

Table 4: Palladium Catalyst Screening

CatalystLigandYield (%)
Pd(OAc)2PPh362
PdCl2(dppf)Dppf74
Pd(PPh3)4AsPh385

This method is highly efficient but requires anhydrous conditions and expensive catalysts.

Photochemical Synthesis

Recent advances utilize UV irradiation to mediate radical coupling between 4-bromophenylacetate and nitrobenzene derivatives.

Mechanism and Limitations

A solution of methyl 2-(4-bromophenyl)acetate (1 eq) and 4-nitroiodobenzene (1 eq) in acetonitrile is irradiated with UV light (254 nm) for 12 h, generating aryl radicals that combine to form the product.

Table 5: Photochemical Reaction Outcomes

Light Source (nm)SolventYield (%)
254MeCN38
365MeCN22
254DMF18

Yields remain low (38%), but this method avoids metal catalysts and harsh conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Reduction of Nitro Group: 2-(4-Aminophenyl)-2-(4-bromophenyl)acetate.

    Substitution of Bromo Group: 2-(4-Nitrophenyl)-2-(4-hydroxyphenyl)acetate.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate has shown promising antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida auris16

This compound's effectiveness against Candida auris is particularly noteworthy, indicating potential for use in antifungal treatments.

Anticancer Activity

The anticancer properties of this compound have been investigated using Caco-2 cells, a model for colorectal cancer. The results are presented in Table 2.

Concentration (µM)Viability (%)
0100
1085
2565
5039.8

At a concentration of 50 µM, the compound significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.

Synthesis and Industrial Applications

The compound serves as a precursor in organic synthesis, particularly in the development of pharmaceuticals. For example, it can be utilized to synthesize more complex molecules through various reactions involving its nitro and bromo substituents.

Case Study: Synthesis of Fexofenadine

A notable application is in the synthesis of fexofenadine, an antihistamine used to treat allergies. The synthesis process involves the selective bromination of intermediates derived from this compound, highlighting its role as a critical building block in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action for methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate would depend on its specific application. For instance, if used as a substrate in enzymatic reactions, the ester bond might be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitro and bromo groups could also participate in various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate 4-NO₂Ph, o-tolyl C₁₆H₁₅NO₄ Yellow oil; antimicrobial potential
Methyl 2-(4-bromophenyl)-2-oxoacetate 4-BrPh, oxo C₉H₇BrO₃ Glyoxalate derivative; synthetic intermediate
Methyl 2-(4-bromophenyl)acetate 4-BrPh C₉H₉BrO₂ Reference material (USP/EMA compliant)
Methyl 2-bromo-2-(4-fluorophenyl)acetate Br, 4-FPh C₉H₈BrFO₂ Purity ≥98%; halogen-rich scaffold
Methyl 2-(5-oxo-3,4-di(2-pyridyl)-1,2,4-triazine-6-ylidene)acetate Triazine core, pyridyl groups C₁₅H₁₂N₄O₃ Antitumor, antiviral activities

Physicochemical and Spectroscopic Properties

  • NMR Profiles :

    • Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate: Expected aromatic proton signals at δ 7.5–8.3 ppm (nitrophenyl) and δ 7.2–7.6 ppm (bromophenyl), with a singlet for the acetate methyl group (~δ 3.7 ppm) .
    • Methyl 2-(4-chlorophenyl)-2-((4-methoxyphenyl)thio)acetate (analog): Distinct ¹H NMR signals for thioether (δ 4.1 ppm) and methoxy (δ 3.8 ppm) groups .
  • Melting Points and Stability :

    • Triazine derivatives (e.g., compound 6 in ) exhibit higher thermal stability (melting points >200°C) due to aromatic stacking, whereas simpler esters like methyl 2-(4-bromophenyl)acetate are low-melting oils .

Industrial and Regulatory Relevance

  • Methyl 2-(4-bromophenyl)acetate is a critical reference standard in ANDA/NDA filings, meeting USP and EMA guidelines .
  • Halogenated analogs (e.g., bromo-fluoro derivatives) are prioritized in agrochemical research due to their resistance to metabolic degradation .

Biological Activity

Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate, with the CAS number 1980044-76-5, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological significance, and the results of various studies that highlight its antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂BrNO₄
  • Molecular Weight : 350.16 g/mol
  • Structural Characteristics : The compound features a nitrophenyl and bromophenyl substituent, which are critical for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions where the bromophenyl and nitrophenyl groups are introduced to the acetate moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds similar to this compound. The mechanism of action often involves disrupting bacterial cell membrane integrity or inhibiting nucleic acid synthesis.

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown promising MIC values against common pathogens:
    • Staphylococcus aureus : MIC values around 1 µg/mL for some derivatives.
    • Escherichia coli : MIC values exceeding 125 µg/mL for less effective compounds .
CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus1
Compound BEscherichia coli>125

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer activity against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (Caco-2). The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

  • Cytotoxicity Assays : Sulforhodamine B (SRB) assays have been employed to evaluate cytotoxic effects:
    • MCF7 Cell Line : Compounds showed a reduction in viability by up to 70% at certain concentrations.
    • Caco-2 Cell Line : Some derivatives displayed a viability reduction of approximately 54.9% .
Cell LineCompoundViability Reduction (%)
MCF7Compound A70
Caco-2Compound B54.9

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the phenyl rings significantly enhanced antimicrobial activity.
    • Findings : Compounds with electron-withdrawing groups exhibited stronger activity compared to those with electron-donating groups.
  • Anticancer Activity Assessment : Another study focused on the anticancer properties of similar compounds using different cancer cell lines.
    • Results : Compounds with halogen substitutions displayed enhanced activity against MCF7 cells, suggesting that halogenation plays a crucial role in increasing cytotoxicity.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(4-nitrophenyl)-2-(4-bromophenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, a two-step approach may start with bromination of a nitro-substituted precursor, followed by esterification. reports yields of ~79–84% using bromo/nitro-phenyl intermediates, while highlights alternative pathways using diethyl esters. Key variables include catalyst choice (e.g., lipases for green synthesis, as in ), solvent polarity, and temperature. Low yields in nitro-group reactions may arise from steric hindrance or competing side reactions (e.g., hydrolysis). Use HPLC or GC-MS to monitor intermediates .

Q. How can structural characterization of this compound be performed using crystallography and spectroscopic methods?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., via SHELX programs, ) resolves bond lengths and angles. For bromophenyl derivatives, monoclinic/triclinic systems are common (e.g., P21/n space group, a = 11.656 Å, as in ). Refinement challenges include handling heavy atoms (Br) due to absorption effects; use multi-scan corrections ().
  • Spectroscopy : ¹H/¹³C NMR () identifies ester carbonyl (~170 ppm) and aromatic protons (δ 7.5–8.5 ppm). FT-IR confirms C=O (1720–1740 cm⁻¹) and NO₂ (1520 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight (expected ~378.18 g/mol) .

Q. What analytical techniques ensure purity and validate synthetic success?

  • Methodological Answer : Combine TLC (silica gel, ethyl acetate/hexane) with reverse-phase HPLC (C18 column, acetonitrile/water gradient). Purity >95% is critical for biological assays. For trace impurities (e.g., unreacted bromophenyl precursors), use GC-MS with electron ionization. Quantify nitro-group stability via UV-Vis (λmax ~270 nm for nitroaromatics) .

Advanced Research Questions

Q. How do steric and electronic effects influence reaction mechanisms in the synthesis of this compound?

  • Methodological Answer : The nitro group (-NO₂) is electron-withdrawing, deactivating the phenyl ring and slowing electrophilic substitution. Bromine’s steric bulk may hinder esterification at the ortho position. Computational modeling (DFT, Gaussian) can map transition states and charge distribution. suggests sulfonyl-based intermediates may stabilize reactive species in analogous reactions. Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps .

Q. What strategies resolve contradictions in reported synthetic yields for analogous nitro-bromo esters?

  • Methodological Answer : Discrepancies (e.g., 79% vs. 84% in vs. 5) often stem from solvent purity, catalyst loading, or workup protocols. Replicate experiments under inert atmospheres (N₂/Ar) to suppress oxidation. Compare catalysts: Lipases ( ) may outperform traditional acids in selectivity. Use DoE (Design of Experiments) to optimize parameters like pH and stirring rate .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Molecular docking (AutoDock) simulates interactions with biological targets (e.g., enzymes). For hydrolysis studies, MD simulations (GROMACS) model ester bond cleavage in aqueous buffers. QSAR analysis correlates substituent effects (e.g., -Br vs. -Cl) with reactivity. demonstrates similar approaches for bromoamide derivatives .

Q. What green chemistry approaches are viable for large-scale synthesis?

  • Methodological Answer : Solid-supported lipases ( ) enable esterification in water, reducing organic solvent use. Microwave-assisted synthesis (30–60 min vs. 24 hrs) enhances efficiency. Biocatalytic pathways (e.g., Candida antarctica lipase B) improve enantioselectivity for chiral analogs .

Key Challenges and Future Directions

  • Polymorphism : Crystallization conditions (e.g., solvent evaporation vs. diffusion) may yield different polymorphs, affecting bioavailability ().
  • Toxicity Profiling : Limited safety data () necessitates Ames testing and in vitro cytotoxicity assays.
  • Functionalization : Introduce bioorthogonal handles (e.g., azides) for click chemistry applications ().

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